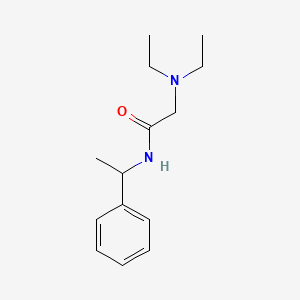Acetamide, 2-(diethylamino)-N-(1-phenylethyl)-
CAS No.: 19893-65-3
Cat. No.: VC14911632
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19893-65-3 |
|---|---|
| Molecular Formula | C14H22N2O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | 2-(diethylamino)-N-(1-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17) |
| Standard InChI Key | ZJEFTFVSZKSNPH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC(=O)NC(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Stereochemistry
The IUPAC name for this compound is 2-(diethylamino)-N-[(1R)-1-phenylethyl]acetamide, indicating the presence of a stereogenic center at the phenylethyl group . The (R)-enantiomer is documented in PubChem (CID 215809), though the compound may also exist as a racemic mixture or other stereoisomeric forms depending on synthesis conditions .
Molecular Formula and Weight
Structural Descriptors
-
SMILES Notation:
CCN(CC)CC(=O)N[C@H](C)C1=CC=CC=C1(R-enantiomer) . -
Functional Groups: A diethylamino group (), an acetamide backbone (), and a chiral 1-phenylethyl substituent .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 36359-53-2 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, two amine N) |
| Topological Polar Surface Area | 41.1 Ų |
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via amide coupling between 2-(diethylamino)acetic acid and (R)-1-phenylethylamine. Alternative methods include:
-
Grignard Reaction: Reacting 2-(diethylamino)acetonitrile with phenylethylmagnesium bromide, followed by hydrolysis to the amide .
-
Reductive Amination: Using ethyl glyoxylate and diethylamine to form the diethylaminoacetate intermediate, which is then coupled with 1-phenylethylamine .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2-(Diethylamino)acetic acid, DCC, DMAP, DCM | 85% |
| 2 | (R)-1-Phenylethylamine, RT, 12 hrs |
Stereochemical Considerations
The (R)-enantiomer is preferentially formed using chiral catalysts like BINOL-phosphoric acid, achieving enantiomeric excess (ee) >90% . Racemization risks are minimized at temperatures below 40°C .
Physicochemical Properties
Partition Coefficients
Spectroscopic Data
Pharmacological and Industrial Applications
Catalysis
The compound’s amine moiety may act as a ligand in transition-metal catalysis, though this remains speculative without experimental validation .
Future Research Directions
-
Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.
-
Catalytic Applications: Test efficacy in asymmetric hydrogenation reactions.
-
Toxicity Profiling: Evaluate acute and chronic exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume